molecular formula C8H7ClN2O2 B2679084 p-Chlorophenylglyoxime CAS No. 32090-75-8

p-Chlorophenylglyoxime

Cat. No.: B2679084
CAS No.: 32090-75-8
M. Wt: 198.61
InChI Key: NJOOHWMFLNMYGF-TVNUJMIRSA-N
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Description

p-Chlorophenylglyoxime is a chemical compound that belongs to the class of vic-dioximes These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxime typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the glyoxime by further reaction with hydroxylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: p-Chlorophenylglyoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Chlorophenylglyoxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, affecting various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: p-Chlorophenylglyoxime is unique due to its specific substituent (p-chloro group) which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities .

Properties

IUPAC Name

(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOOHWMFLNMYGF-TVNUJMIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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